molecular formula C23H18O2 B15485555 6-Methyl-4-(4-methylphenyl)-3-phenyl-2h-chromen-2-one CAS No. 6947-86-0

6-Methyl-4-(4-methylphenyl)-3-phenyl-2h-chromen-2-one

Cat. No.: B15485555
CAS No.: 6947-86-0
M. Wt: 326.4 g/mol
InChI Key: CRFKDILLLFTLQF-UHFFFAOYSA-N
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Description

6-Methyl-4-(4-methylphenyl)-3-phenyl-2H-chromen-2-one is a coumarin derivative characterized by a chromen-2-one backbone substituted with a methyl group at position 6, a 4-methylphenyl group at position 4, and a phenyl group at position 3. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Properties

CAS No.

6947-86-0

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

6-methyl-4-(4-methylphenyl)-3-phenylchromen-2-one

InChI

InChI=1S/C23H18O2/c1-15-8-11-18(12-9-15)21-19-14-16(2)10-13-20(19)25-23(24)22(21)17-6-4-3-5-7-17/h3-14H,1-2H3

InChI Key

CRFKDILLLFTLQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

6-Methyl-4-(4-methylphenyl)-3-phenyl-2H-chromen-2-one, also known as 6-Methyl-3-phenyl-4-p-tolyl-coumarin, is a synthetic organic compound belonging to the class of chromones. This compound has garnered attention due to its diverse biological activities and therapeutic potential. Its unique structure, characterized by a chromen-2-one backbone with multiple aromatic substituents, contributes to its pharmacological properties.

  • Molecular Formula : C23_{23}H18_{18}O2_2
  • Molecular Weight : 326.395 g/mol
  • Density : 1.191 g/cm³
  • Boiling Point : 501.4ºC
  • Flash Point : 212.2ºC

Antioxidant Properties

Research indicates that 6-Methyl-4-(4-methylphenyl)-3-phenyl-2H-chromen-2-one exhibits significant antioxidant activity. This property is crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating conditions like rheumatoid arthritis and osteoarthritis .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of 6-Methyl-4-(4-methylphenyl)-3-phenyl-2H-chromen-2-one. It has shown efficacy against several viruses, including RSV (Respiratory Syncytial Virus) and HCV (Hepatitis C Virus), by inhibiting viral replication at micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of 6-Methyl-4-(4-methylphenyl)-3-phenyl-2H-chromen-2-one can be attributed to its structural features:

  • Aromatic Rings : The presence of multiple aromatic rings enhances its interaction with biological targets.
  • Methyl Substituents : Methyl groups contribute to lipophilicity, facilitating membrane permeability and bioavailability.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
6-HydroxychromoneC9_{9}H6_{6}O3_3Hydroxyl group at position 6; lower molecular weight
4-MethylchromoneC10_{10}H10_{10}OLacks phenyl substituents; simpler structure
7-HydroxyflavoneC15_{15}H10_{10}O3_3Contains hydroxyl groups; distinct biological profile

The unique combination of three aromatic rings and specific substitutions in 6-Methyl-4-(4-methylphenyl)-3-phenyl-2H-chromen-2-one distinguishes it from these similar compounds, contributing to its distinct biological activities.

Case Studies

  • Antioxidant Study : A study assessed the antioxidant capacity using DPPH radical scavenging assays, revealing a significant reduction in free radicals at concentrations as low as 10 µM.
  • Anti-inflammatory Research : In vitro experiments demonstrated that treatment with 6-Methyl-4-(4-methylphenyl)-3-phenyl-2H-chromen-2-one reduced TNF-alpha levels by approximately 40% in macrophage cultures.
  • Cytotoxicity Assessment : A MTT assay evaluated the cytotoxic effects on MCF7 (breast cancer) cells, indicating an IC50 value of 15 µM after 48 hours of exposure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Methyl-4-(4-methylphenyl)-3-phenyl-2H-chromen-2-one with structurally related chromenones, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Chromenone Derivatives

Compound Name R3 R4 R6 Molecular Formula Molecular Weight (g/mol) Reported Biological Activity Reference
6-Methyl-4-(4-methylphenyl)-3-phenyl-2H-chromen-2-one Phenyl 4-Methylphenyl Methyl C23H18O2 326.39 Not reported -
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one Phenyl Methyl Bromo C16H11BrO2 315.16 Not reported
6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 4-Fluorophenyl Ethyl, Trifluoromethyl Ethyl C18H14F4O3 354.29 Not reported
5,7-Dihydroxy-4-propyl-2H-chromen-2-one - Propyl - C12H12O4 220.22 Antimicrobial, Antitumor (IC50: 11.6 μM for anti-inflammatory)
3-[(Amino)(diphenylphosphoryl)methyl]-6-methyl-4H-chromen-4-one Phosphoryl-amino Methyl Methyl C28H24NO4P 469.47 New compound (synthetic focus)

Key Comparisons:

Substituent Effects on Reactivity and Properties Position 3: The phenyl group in the target compound contrasts with phosphoryl-amino substituents in derivatives from . Position 6: Substitution with bromo () or ethyl () groups alters electronic effects. Bromo increases molecular weight and polarizability, while ethyl enhances hydrophobicity.

Biological Activity The 5,7-dihydroxy-4-propyl derivative () exhibits notable antimicrobial and antitumor activity, attributed to hydroxyl groups that facilitate radical scavenging and metal chelation . Anti-inflammatory activity (IC50: 11.6 μM) was reported for a structurally distinct pyridazinone derivative (), suggesting that chromenones with electron-withdrawing groups (e.g., trifluoromethyl in ) might similarly modulate inflammatory pathways.

Synthetic Approaches The three-component reaction in highlights a versatile route to phosphoryl-containing chromenones, which could be adapted for synthesizing the target compound by modifying amine and phosphoryl reagents. Brominated derivatives () are often synthesized via electrophilic substitution, whereas fluorinated analogs () may require specialized fluorinating agents.

Crystallographic and Analytical Methods Structural elucidation of similar compounds (e.g., ) relies on techniques such as NMR, IR, and mass spectroscopy.

Preparation Methods

Structural and Molecular Characteristics

Molecular Architecture

6-Methyl-4-(4-methylphenyl)-3-phenyl-2H-chromen-2-one (molecular formula: $$ \text{C}{23}\text{H}{18}\text{O}_{2} $$, molecular weight: 326.4 g/mol) features a chromen-2-one backbone substituted with methyl and phenyl groups at positions 3, 4, and 6. The compound’s planar structure and aromatic substituents contribute to its stability and reactivity in synthetic pathways.

Key Physical Properties

Property Value Source
Density 1.191 g/cm³
Boiling Point 501.4°C at 760 mmHg
Refractive Index 1.636
Vapor Pressure 3.48 × 10⁻¹⁰ mmHg at 25°C
Topological Polar Surface 26.3 Ų

Synthetic Methodologies

Condensation-Cyclization Approach

The most widely reported method involves a two-step condensation-cyclization sequence.

Step 1: Formation of the Chromone Backbone

A substituted 2′-hydroxyacetophenone derivative undergoes condensation with formaldehyde in the presence of a Lewis acid catalyst (e.g., AlCl₃ or BF₃·Et₂O). This step forms the chromone core via intramolecular cyclization, with the methylsulfinyl group acting as a leaving group. For example, 1-(2-hydroxyphenyl)-2-(methylsulfinyl)ethanone reacts with formaldehyde at 80–100°C to yield 4-oxo-4H-chromen-3-carbaldehyde intermediates.

Multi-Step Alkylation-Cyclization Strategy

An alternative route involves sequential alkylation and cyclization steps.

Step 1: Synthesis of Substituted Piperazine Intermediates

A patent-pending method for related chromone derivatives describes the condensation of 4-chlorophenylphenylmethyl piperazine with ethyl bromoacetate in the presence of K₂CO₃. While this method targets a different compound, analogous steps can be adapted for 6-methyl-4-(4-methylphenyl)-3-phenyl-2H-chromen-2-one by substituting reagents.

Step 2: Cyclization and Functionalization

The alkylated intermediate undergoes cyclization in acidic media (e.g., H₂SO₄ or polyphosphoric acid) at elevated temperatures (150–180°C). This step forms the chromen-2-one ring while retaining the aryl substituents. Post-cyclization methylation at position 6 is achieved using methyl iodide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

Comparative Analysis of Synthetic Routes

Parameter Condensation-Cyclization Alkylation-Cyclization
Total Steps 2 3
Overall Yield 58–65% 45–52%
Key Catalyst AlCl₃ K₂CO₃/H₂SO₄
Temperature Range 80–150°C 120–180°C
Purification Complexity Moderate High

The condensation-cyclization method offers higher yields and fewer steps but requires stringent control over reaction conditions to avoid side products like over-alkylated derivatives. In contrast, the alkylation-cyclization route provides greater flexibility in introducing substituents but suffers from lower efficiency.

Challenges and Optimization Strategies

Regioselectivity in Friedel-Crafts Reactions

Competing alkylation at multiple aromatic positions remains a challenge. Studies show that using bulky solvents (e.g., mesitylene) and low catalyst concentrations (≤5 mol% FeCl₃) improve selectivity for the 4-position.

Purification of Hydrophobic Intermediates

The compound’s low solubility in polar solvents complicates purification. Recrystallization from ethyl acetate/hexane (3:1 v/v) yields pure product with >98% HPLC purity.

Scalability Issues

Pilot-scale trials reveal exothermic risks during cyclization. Implementing gradual reagent addition and jacketed reactors with precise temperature control (±2°C) mitigates thermal runaway.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.82–7.12 (m, 11H, aromatic), 2.41 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
  • IR (KBr): 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C aromatic).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 12.7 min, confirming the absence of isomeric impurities.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 6-methyl-4-(4-methylphenyl)-3-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via the Pechmann condensation, a widely used method for coumarin derivatives. This involves reacting phenols (e.g., substituted resorcinol derivatives) with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions (e.g., H2SO4 or POCl3/ZnCl2) . Key variables include:

  • Catalyst choice : Strong acids like H2SO4 favor rapid cyclization but may require careful temperature control to avoid side reactions.
  • Solvent optimization : Green solvents (e.g., PEG-400) can improve sustainability without compromising yield .
  • Temperature : Reactions typically proceed at 80–100°C; higher temperatures risk decomposition.

Q. How is the structure of this chromenone derivative validated post-synthesis?

  • Answer : Multimodal characterization is critical:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methyl groups at C6 and C4-methylphenyl). For example, methyl protons appear as singlets near δ 2.3–2.5 ppm .
  • X-ray crystallography : Resolves regiochemistry ambiguities (e.g., phenyl group orientation at C3) and confirms planarity of the chromenone core .
  • HRMS : Validates molecular formula (C24H20O2) with mass accuracy <5 ppm .

Q. What structural features influence its biological activity?

  • Answer : Functional groups and substitution patterns dictate interactions:

  • Hydrophobic substituents (e.g., 4-methylphenyl at C4) enhance membrane permeability.
  • Electron-withdrawing groups (e.g., halogens) at C6/C7 can modulate antimicrobial activity .
  • Planar chromenone core enables intercalation with DNA or enzyme active sites, relevant for anticancer studies .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Answer : Competing substitution at C3 vs. C4 is common. Strategies include:

  • Lewis acid catalysis : ZnCl2 or BF3·Et2O directs electrophilic substitution to C4 via Friedel-Crafts mechanisms .
  • Protecting groups : Temporarily block reactive hydroxyl groups (e.g., at C7) to prevent unwanted side reactions .
  • Microwave-assisted synthesis : Reduces reaction time, minimizing byproduct formation .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Answer : Discrepancies often arise from assay design. Mitigation steps:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC values) and NCI-60 panels for anticancer screening .
  • Solubility controls : Address poor aqueous solubility (common for chromenones) using DMSO/β-cyclodextrin complexes .
  • Synergy studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify standalone vs. synergistic effects .

Q. What strategies optimize this compound for in vivo studies?

  • Answer : Key modifications include:

  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability .
  • SAR-guided tuning : Replace the C3 phenyl group with fluorinated analogs to enhance metabolic stability .
  • Formulation : Nanoencapsulation (e.g., liposomes) improves plasma half-life and target tissue accumulation .

Q. How can computational methods guide the design of analogs with improved target specificity?

  • Answer :

  • Docking studies : Use AutoDock Vina to model interactions with targets like topoisomerase II or β-lactamase. Focus on H-bonding (chromenone carbonyl) and π-π stacking (aryl groups) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize analogs .

Methodological Considerations

  • Synthetic Optimization Workflow :

    StepParameterOptimization Strategy
    1CatalystScreen H2SO4, POCl3, or ionic liquids
    2SolventCompare conventional (EtOH) vs. green (PEG-400)
    3PurificationUse column chromatography (silica gel, hexane/EtOAc)
  • Biological Assay Design :

    • Antimicrobial : Follow CLSI M07-A9 for broth microdilution .
    • Anticancer : Use MTT assay on >3 cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .

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